molecular formula C12H11NOS B12049132 N-[4-(2-Thienyl)phenyl]acetamide CAS No. 91568-98-8

N-[4-(2-Thienyl)phenyl]acetamide

Cat. No.: B12049132
CAS No.: 91568-98-8
M. Wt: 217.29 g/mol
InChI Key: APWDLDHMDGYFLF-UHFFFAOYSA-N
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Description

N-[4-(2-Thienyl)phenyl]acetamide is an organic compound with the molecular formula C12H11NOS. It is a heterocyclic building block that contains a thiophene ring, which is a five-membered ring with one sulfur atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Thienyl)phenyl]acetamide typically involves the reaction of 4-bromoacetophenone with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Thienyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-Thienyl)phenyl]acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[4-(2-Thienyl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiophene ring’s electronic properties also allow it to interact with various proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-Thienyl)phenyl]acetamide is unique due to its thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of organic semiconductors and other advanced materials .

Properties

CAS No.

91568-98-8

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-(4-thiophen-2-ylphenyl)acetamide

InChI

InChI=1S/C12H11NOS/c1-9(14)13-11-6-4-10(5-7-11)12-3-2-8-15-12/h2-8H,1H3,(H,13,14)

InChI Key

APWDLDHMDGYFLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CS2

Origin of Product

United States

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